molecular formula C7H18Cl2N2 B8222153 (R)-1-Ethyl-2-methylpiperazine dihydrochloride

(R)-1-Ethyl-2-methylpiperazine dihydrochloride

Cat. No.: B8222153
M. Wt: 201.13 g/mol
InChI Key: SGYLPDZARCRHMW-XCUBXKJBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-1-Ethyl-2-methylpiperazine dihydrochloride is a chemical compound that belongs to the piperazine family Piperazines are a class of heterocyclic organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-Ethyl-2-methylpiperazine dihydrochloride typically involves the alkylation of piperazine derivatives. One common method is the reaction of ®-1-ethylpiperazine with methyl iodide under basic conditions to yield ®-1-ethyl-2-methylpiperazine. The dihydrochloride salt is then formed by treating the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of ®-1-Ethyl-2-methylpiperazine dihydrochloride often involves large-scale alkylation reactions using similar methods as described above. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions

®-1-Ethyl-2-methylpiperazine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form N-oxides.

    Reduction: Reduction reactions can convert the compound to its corresponding amine.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while substitution reactions can produce a variety of alkylated or acylated derivatives.

Scientific Research Applications

®-1-Ethyl-2-methylpiperazine dihydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: The compound is used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of ®-1-Ethyl-2-methylpiperazine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-Ethylpiperazine: A similar compound with one less methyl group.

    2-Methylpiperazine: A compound with a methyl group at the 2-position but without the ethyl group.

    1-Methyl-4-ethylpiperazine: Another piperazine derivative with different substitution patterns.

Uniqueness

®-1-Ethyl-2-methylpiperazine dihydrochloride is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both ethyl and methyl groups on the piperazine ring can affect its interactions with molecular targets and its overall pharmacokinetic properties.

Biological Activity

(R)-1-Ethyl-2-methylpiperazine dihydrochloride is a compound belonging to the piperazine family, characterized by its unique structural features that contribute to its biological activity. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Structural Characteristics

The molecular formula of this compound indicates it exists as a dihydrochloride salt, which enhances its solubility and bioavailability. The piperazine ring structure, with ethyl and methyl substituents, is crucial for its interactions with biological targets.

Biological Activities

Research has identified several biological activities associated with this compound:

  • Antidepressant Effects : Compounds in the piperazine class are known to modulate serotonin receptors, which are implicated in mood regulation. Studies suggest that derivatives may exhibit antidepressant properties through their action on serotonin pathways.
  • Antimicrobial Activity : Some piperazine derivatives have demonstrated efficacy against various pathogens. The mechanism often involves disrupting microbial membranes or inhibiting essential enzymes.
  • Neurological Effects : The compound's interaction with neurotransmitter systems suggests potential applications in treating neurological disorders. Its binding affinity to specific receptors can influence neurotransmission and neuronal health.

The exact mechanism of action for this compound is not fully elucidated but is believed to involve:

  • Receptor Binding : The compound likely binds to various neurotransmitter receptors, including serotonin and dopamine receptors, modulating their activity .
  • Enzyme Inhibition : Some studies indicate that piperazine derivatives can inhibit enzymes involved in neurotransmitter metabolism, further influencing their physiological effects .

Comparative Analysis

To understand the uniqueness of this compound, a comparison with similar compounds is useful:

Compound NameStructural FeaturesBiological Activity
1-MethylpiperazineOne methyl group on nitrogenAntidepressant properties
1-(4-Fluorophenyl)piperazineFluorine substitution on phenyl groupAntipsychotic effects
4-(4-Methylpiperazinyl)phenolPhenol group attached to a piperazine ringAntimicrobial and anti-inflammatory

This table highlights how the specific ethyl and methyl substitutions in this compound may lead to distinct receptor binding profiles and biological activities compared to its analogs.

Case Studies and Research Findings

Several studies have explored the biological activity of piperazine derivatives, including this compound:

  • Antidepressant Activity : A study screening various piperazine compounds found that those with similar structural motifs exhibited significant antidepressant effects in animal models. The mechanism was linked to enhanced serotonin receptor activity .
  • Antimicrobial Efficacy : Research indicated that certain piperazines possess broad-spectrum antimicrobial properties. For instance, a derivative demonstrated effectiveness against both Gram-positive and Gram-negative bacteria through membrane disruption mechanisms .
  • Neuroprotective Effects : Investigations into the neuroprotective potential of piperazines revealed that some compounds could reduce oxidative stress in neuronal cells, suggesting therapeutic implications for neurodegenerative diseases .

Properties

IUPAC Name

(2R)-1-ethyl-2-methylpiperazine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2.2ClH/c1-3-9-5-4-8-6-7(9)2;;/h7-8H,3-6H2,1-2H3;2*1H/t7-;;/m1../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGYLPDZARCRHMW-XCUBXKJBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCNCC1C.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1CCNC[C@H]1C.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.